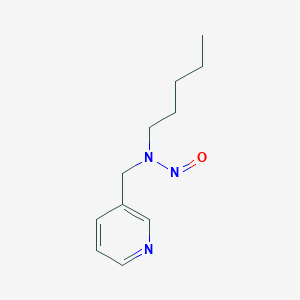

N-pentyl-N-(pyridin-3-ylmethyl)nitrous Amide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds often involves reactions between specific nitrogen-containing ligands and metal ions, leading to complex structures. For example, the synthesis of complexes with pentadentate ligands demonstrates the formation of robust double helical complexes, highlighting the potential methods for constructing intricate molecular architectures (Alcock et al., 2005).

Molecular Structure Analysis

The molecular structure of related compounds can be highly complex, featuring mononuclear and polynuclear complexes with metal ions. These structures are often stabilized by specific ligand-metal interactions, as seen in studies involving copper and nickel complexes with pentadentate ligands (Hubert et al., 2007). Such analyses provide insights into the coordination chemistry and structural preferences of these compounds.

Chemical Reactions and Properties

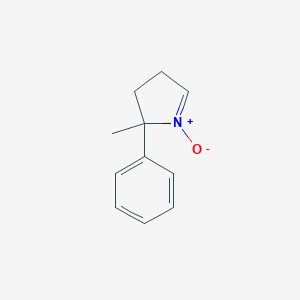

Chemical reactions involving similar compounds can lead to the formation of nitrosyls and other reactive intermediates. For instance, the synthesis and reactivities of (Fe-NO)6 nitrosyls derived from polypyridine-carboxamide ligands highlight the photoactive properties and potential for S-nitrosylation reactions (Afshar et al., 2004).

Physical Properties Analysis

The physical properties of related compounds, such as crystal structure and thermal behavior, are crucial for understanding their stability and potential applications. Research on the crystal and molecular structures of complexes with polydentate ligands offers valuable information on the geometries and intermolecular interactions that define these properties (Pérez et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity and binding capabilities, are key to the application of these compounds in catalysis, drug design, and material science. Studies on the general and scalable amide bond formation with epimerization-prone substrates using T3P and pyridine demonstrate the versatility and efficiency of methods for creating amide bonds, a fundamental chemical property relevant to a wide range of synthetic applications (Dunetz et al., 2011).

科学的研究の応用

Food-borne Amines and Amides as Potential Precursors of Carcinogens

Research has highlighted the significance of naturally occurring amines and amides as precursors to carcinogenic N-nitroso compounds in vivo, underscoring their potential role in the incidence of human cancer. Studies on various foods, including seafood and fermented products, have identified high levels of certain amines that could convert into carcinogenic compounds under specific conditions (Lin, 1986).

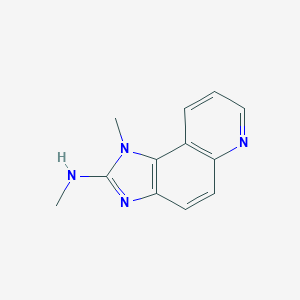

Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications

The synthesis and chemistry of heterocyclic N-oxide derivatives, such as those from pyridine, have been explored for their utility in organic synthesis, catalysis, and medicinal applications. These compounds are known for their versatility as synthetic intermediates and have shown potential in forming metal complexes, designing catalysts, and exhibiting biological activities, including anticancer and antibacterial properties (Li et al., 2019).

Role in Nitrification and Nitrous Oxide Emission

Nitrifier denitrification, a pathway where ammonia is oxidized to nitrite followed by the reduction to nitrous oxide (N2O), involves compounds that can affect greenhouse gas emissions and fertilizer nitrogen losses in agricultural soils. Understanding the role of amines and amides in this process is crucial for developing strategies to mitigate environmental impacts (Wrage et al., 2001).

Risk Assessment of Carcinogenic N-nitroso Compounds Formation

A detailed review of dietary precursors to N-nitroso compounds emphasizes the need for a comprehensive understanding of their formation mechanisms and potential health risks. This research assesses the risk posed by various dietary components and their nitrosation potential, contributing to the development of cancer-prevention strategies (Shephard et al., 1987).

Catalytic Reduction of Aromatic Nitro Compounds

Studies on the catalytic reduction of nitro aromatics to amines, isocyanates, carbamates, and ureas using CO highlight the importance of understanding the reactions of nitrous compounds for synthetic applications. These reactions are crucial for developing efficient methods for producing key organic intermediates and finished products (Tafesh & Weiguny, 1996).

特性

IUPAC Name |

N-pentyl-N-(pyridin-3-ylmethyl)nitrous amide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-2-3-4-8-14(13-15)10-11-6-5-7-12-9-11/h5-7,9H,2-4,8,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UALWODOTRBXTPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(CC1=CN=CC=C1)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407875 |

Source

|

| Record name | N'-Nitrosopentyl-(3-picolyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-pentyl-N-(pyridin-3-ylmethyl)nitrous Amide | |

CAS RN |

124521-15-9 |

Source

|

| Record name | N'-Nitrosopentyl-(3-picolyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。